Ivabradine, (-)- - 167072-91-5

Ivabradine, (-)-

Catalog Number: EVT-420279
CAS Number: 167072-91-5
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzazepine derivative and selective HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS inhibitor that lowers the heart rate. It is used in the treatment of CHRONIC STABLE ANGINA in patients unable to take BETA-ADRENERGIC BLOCKERS, and in the treatment of HEART FAILURE.
Overview

Ivabradine, specifically the (-)-isomer, is a pharmaceutical compound primarily used as a heart rate lowering agent. It is classified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 4, which plays a crucial role in cardiac pacemaker activity. This compound is particularly beneficial in the treatment of conditions such as stable angina pectoris and heart failure by reducing heart rate without affecting myocardial contractility.

Source

Ivabradine was first developed by Servier Laboratories and has been marketed under various trade names. The compound's synthesis and its pharmacological properties have been extensively studied, leading to multiple patents that describe various methods for its preparation and application in medical therapies.

Classification

Ivabradine belongs to the class of benzazepines and is categorized as an antianginal medication. Its chemical structure allows it to selectively inhibit the If current in the sinoatrial node of the heart, resulting in a decrease in heart rate.

Synthesis Analysis

Methods

The synthesis of Ivabradine has been approached through various methods, which can be broadly categorized into traditional chemical synthesis and biocatalytic processes.

Technical Details

The synthesis typically involves several steps:

  • Initial formation of key intermediates through reactions involving veratraldehyde and malonic acid.
  • Subsequent steps may include reductive alkylation using palladium on carbon as a catalyst under hydrogen atmosphere.
  • Final purification steps often involve recrystallization techniques to achieve desired purity levels.
Molecular Structure Analysis

Structure

Ivabradine has a complex molecular structure characterized by its bicyclic framework. The molecular formula is C27H36N2O5C_{27}H_{36}N_{2}O_{5}, with a molecular weight of 468.59 g/mol. The structure features multiple functional groups including methoxy groups which contribute to its pharmacological activity.

Data

  • CAS Number: 155974-00-8
  • Molecular Weight: 468.59 g/mol
  • Structural Representation: The structural formula can be represented as follows:
Ivabradine Structure C27H36N2O5\text{Ivabradine Structure }C_{27}H_{36}N_{2}O_{5}
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Ivabradine include:

  • Alkylation Reactions: These are critical for forming the bicyclic structure.
  • Hydrogenation Reactions: Catalytic hydrogenation is employed to reduce specific functional groups.

Technical Details

The reaction conditions are carefully controlled, often requiring specific temperatures (e.g., 50 °C) and pH adjustments (e.g., pH 3 - 3.5) during the synthesis process to ensure optimal yields and purity .

Mechanism of Action

Process

Ivabradine acts primarily by inhibiting the If current in the sinoatrial node, which leads to decreased heart rate without affecting myocardial contractility or conduction velocity. This mechanism is particularly beneficial for patients with ischemic heart disease or heart failure.

Data

Clinical studies have demonstrated that Ivabradine effectively lowers heart rate, improving outcomes in patients with stable angina and chronic heart failure . The selectivity for If channels minimizes side effects commonly associated with other heart rate-lowering medications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases during synthesis processes.

Relevant data from studies indicate high purity levels (>99%) achieved through optimized synthetic routes, ensuring consistent performance in therapeutic applications .

Applications

Scientific Uses

Ivabradine is primarily used in clinical settings for:

  • Treatment of Angina Pectoris: Reducing episodes of chest pain by lowering heart rate.
  • Management of Heart Failure: Improving exercise tolerance and quality of life in patients with chronic conditions.

Additionally, ongoing research continues to explore its potential applications in other cardiovascular diseases and conditions associated with elevated heart rates.

Properties

CAS Number

167072-91-5

Product Name

Ivabradine, (-)-

IUPAC Name

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1

InChI Key

ACRHBAYQBXXRTO-NRFANRHFSA-N

SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Synonyms

7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one
Corlanor
ivabradine
S 16257
S 16257 2
S 16257-2
S 162572
S 16260 2
S 16260-2
S 162602
S-16257
S-16257-2
S-16260-2
S16257
S162572
S162602

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.